molecular formula C24H26F3N3O2 B15116495 2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B15116495
M. Wt: 445.5 g/mol
InChI Key: BAESSAJQQJOBQV-UHFFFAOYSA-N
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Description

2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. The key steps include the formation of the pyrrolo[3,4-c]pyrrole core, followed by the introduction of the trifluoromethyl group and the phenyloxane-4-carbonyl moiety. Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group like an amine or ester.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolo[3,4-c]pyrrole moiety may facilitate specific interactions with biological molecules. These interactions can modulate various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler analog that forms the basis for many biologically active compounds.

    Pyrrolidine: Another related compound with a saturated ring structure, often used in drug discovery.

    Trifluoromethylpyridine: A compound with a similar trifluoromethyl group, but lacking the complex pyrrolo[3,4-c]pyrrole structure.

Uniqueness

2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is unique due to its combination of a trifluoromethyl group and a pyrrolo[3,4-c]pyrrole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H26F3N3O2

Molecular Weight

445.5 g/mol

IUPAC Name

(4-phenyloxan-4-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C24H26F3N3O2/c25-24(26,27)20-6-7-21(28-12-20)29-13-17-15-30(16-18(17)14-29)22(31)23(8-10-32-11-9-23)19-4-2-1-3-5-19/h1-7,12,17-18H,8-11,13-16H2

InChI Key

BAESSAJQQJOBQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4CN(CC4C3)C5=NC=C(C=C5)C(F)(F)F

Origin of Product

United States

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